REACTION_CXSMILES
|
[CH:1]([SiH:4]([CH:13]([CH3:15])[CH3:14])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[Cl:16]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.Cl[SiH3]>C(Cl)Cl>[Cl:16][Si:4]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH:1]([CH3:3])[CH3:2])[CH:13]([CH3:15])[CH3:14]
|
Name
|
Diisopropyl(4-methoxyphenyl)silane
|
Quantity
|
47.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[SiH](C1=CC=C(C=C1)OC)C(C)C
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH3]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
has at least 7 min
|
Type
|
CUSTOM
|
Details
|
to react before the
|
Type
|
ADDITION
|
Details
|
next is added (caution
|
Type
|
CUSTOM
|
Details
|
too rapidly results in a rapid evolution of gas)
|
Type
|
TEMPERATURE
|
Details
|
by warming to 23° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The solids were filtered under an inert atmosphere
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 54.8 g (98%) of a cloudy oil
|
Type
|
CUSTOM
|
Details
|
was used immediately and without purification in the next step
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
Cl[Si](C(C)C)(C(C)C)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |